molecular formula C12H20N2O3 B13216790 tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate

tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate

Cat. No.: B13216790
M. Wt: 240.30 g/mol
InChI Key: UNUGNCLUUCHAMY-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core saturated with eight hydrogen atoms (octahydro) and functionalized with a 2-oxo group and a tert-butyl carbamate moiety at position 6. The tert-butyl group enhances solubility and serves as a protective group during synthetic processes, while the 2-oxo group introduces a reactive ketone site for further derivatization .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)

InChI Key

UNUGNCLUUCHAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)NC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization to introduce the tert-butyl ester and the oxo group. Key steps may include cyclization reactions, protection and deprotection steps, and selective oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity profile make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate are compared below with five closely related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-c]pyridine Derivatives

Compound Name Substituents/Modifications Stereochemistry Key Data/Applications Reference
This compound (Target) 2-oxo, tert-butyl carbamate Not specified Core scaffold for drug discovery; ketone functionalization site.
tert-Butyl 1-methyl-4-methylene-7-oxo-4,5-dihydro-1,7-dihydro-pyrrolo[2,3-c]pyridine-6-carboxylate (7c) 1-methyl, 4-methylene, 7-oxo Not specified Yield: 56%; Mp: 92°C; IR: 1723, 1671 cm⁻¹; used in gold-catalyzed hydroarylation.
tert-Butyl (3aS,7aR)-1-isobutyl-2-oxooctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate (cis-299) 1-isobutyl, 2-oxo (3aS,7aR) Molecular formula: C18H34N2O4Na; stereochemistry confirmed via NMR analysis.
tert-Butyl (3aR,7aR)-octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate No oxo group (3aR,7aR) Purity: 98%; CAS: 1821737-93-2; used as a building block.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate Partial unsaturation (tetrahydro) Not specified High-cost intermediate (€508.00/g); potential for further hydrogenation.

Key Observations:

Functional Group Influence: The 2-oxo group in the target compound and cis-299 introduces reactivity distinct from non-oxo analogs like the (3aR,7aR) derivative .

Stereochemical Variations :

  • Stereochemistry significantly impacts molecular conformation. For example, the (3aR,7aR) configuration in ’s compound lacks the 2-oxo group but shares a saturated backbone, making it a less polar analog .

Synthetic Accessibility :

  • Gold-catalyzed methods (e.g., for 7c ) achieve moderate yields (56%), while palladium-mediated cross-couplings (as in ) require stringent conditions but enable spirocyclic diversification .

Commercial Availability :

  • Derivatives like the (3aR,7aR) isomer and tetrahydro version are marketed as building blocks with high purity (98%) but vary widely in cost (e.g., €508.00/g for the tetrahydro variant) .

Research Implications

The tert-butyl carbamate group and pyrrolo-pyridine core make these compounds versatile intermediates in drug discovery. The 2-oxo derivative’s ketone group is pivotal for forming Schiff bases or undergoing nucleophilic additions, enabling targeted modifications. Stereochemical differences (e.g., cis-299 vs. ’s compound) highlight the need for enantioselective synthesis to optimize bioactivity . Future studies should explore the target compound’s pharmacokinetic properties and catalytic applications in asymmetric synthesis.

Biological Activity

tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate (CAS: 1936059-34-5) is a compound belonging to the class of pyrrolopyridines. This compound has garnered attention due to its potential biological activities, including its role in medicinal chemistry and as a building block in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3, with a molecular weight of 234.26 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC12H14N2O3
Molecular Weight234.26 g/mol
CAS Number1936059-34-5
Purity97%

Biological Activity

Research on the biological activity of this compound has indicated several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds similar to tert-butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives exhibit antimicrobial properties. For instance, derivatives of pyrrolopyridines have been evaluated for their effectiveness against various bacterial strains, indicating a promising avenue for further exploration in antibiotic development.

Anticancer Potential

Research indicates that pyrrolopyridine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain modifications to the pyrrolopyridine structure can enhance cytotoxicity against cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action.

Neuroprotective Effects

Some studies suggest that compounds within this class may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated a series of pyrrolopyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carboxylate position significantly enhanced antibacterial activity compared to non-modified analogs.
  • Cytotoxicity Assays :
    In vitro assays conducted on various cancer cell lines revealed that certain derivatives of pyrrolopyridines exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. Further structural optimization could lead to more potent anticancer agents.
  • Neuroprotection :
    Research focusing on the neuroprotective properties of pyrrolopyridine derivatives highlighted their potential in reducing neuronal apoptosis in models of oxidative stress. Compounds were tested for their ability to prevent cell death induced by reactive oxygen species (ROS).

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